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BTK Degraders at a Glance

The table below summarizes key BTK degraders based on recent early-phase clinical trial data.

Degrader
Name

Developer
Clinical
Stage

Key
Characteristics

Reported Efficacy
(ORR) in R/R B-cell
Malignancies

Notable
Safety
Findings

| BGB-16673 | BeiGene | Phase 1/2 [1] [2] | Chimeric degradation activation compound; targets wild-type

and mutant BTK [1]. | • CLL/SLL: 77.6% (93.8% at 200 mg dose) [1] • WM: 81.0% (Major Response Rate:

74.1%) [1] • FL: 50.0% [1] • MZL: 66.7% [1] | Most common AEs: fatigue, contusion, neutropenia; fewer

off-target cardiac events than ibrutinib; cases of major hemorrhage reported [1]. | | NX-2127 | Nurix

Therapeutics | Phase 1a/1b [3] | Cereblon-recruiting BTK degrader with immunomodulatory (IMiD) activity

(degrades Ikaros/Aiolos) [3]. | Preclinical data shows enhanced T-cell cytotoxicity and synapse formation;

clinical efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or

survival [3]. | | NX-5948 | Nurix Therapeutics | Phase 1[a citation is needed] | Cereblon-recruiting BTK

degrader without immunomodulatory (IMiD) activity [3]. | Preclinical data shows BTK degradation; clinical

efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or

survival [3]. |

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s12860587?utm_src=pdf-body
https://www.smolecule.com/products/s12860587?utm_src=pdf-interest
https://www.targetedonc.com/view/resistance-spurs-evaluation-of-early-phase-btk-degraders
https://jcto.weill.cornell.edu/open_clinical_trials/a-phase-1b2-open-label-master-protocol-study-of-btk-degrader-bgb-16673-in-combination-with-other-agents-in-patients-with-relapsed-or-refractory-b-cell-malignancies
https://www.targetedonc.com/view/resistance-spurs-evaluation-of-early-phase-btk-degraders
https://www.targetedonc.com/view/resistance-spurs-evaluation-of-early-phase-btk-degraders
https://www.targetedonc.com/view/resistance-spurs-evaluation-of-early-phase-btk-degraders
https://www.targetedonc.com/view/resistance-spurs-evaluation-of-early-phase-btk-degraders
https://www.targetedonc.com/view/resistance-spurs-evaluation-of-early-phase-btk-degraders
https://www.targetedonc.com/view/resistance-spurs-evaluation-of-early-phase-btk-degraders
https://ash.confex.com/ash/2024/webprogram/Paper204184.html
https://ash.confex.com/ash/2024/webprogram/Paper204184.html
https://ash.confex.com/ash/2024/webprogram/Paper204184.html
https://ash.confex.com/ash/2024/webprogram/Paper204184.html
https://ash.confex.com/ash/2024/webprogram/Paper204184.html
https://ash.confex.com/ash/2024/webprogram/Paper204184.html
https://ash.confex.com/ash/2024/webprogram/Paper204184.html
https://www.smolecule.com/products/s12860587?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Comparative Mechanisms of Action

The following diagram illustrates the distinct mechanisms of traditional BTK inhibitors versus BTK

degraders, and the functional difference between two degrader types.
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Key Experimental Data and Methodologies

Supporting data for the comparisons above come from specific experimental protocols in recent studies.

BGB-16673 Clinical Efficacy and Tolerability
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Source: Data comes from the Phase 1/2 CaDAnCe-101 trial (NCT05006716) in patients with

relapsed/refractory (R/R) B-cell malignancies [1].
Patient Populations: Heavily pre-treated patients (median prior lines of therapy: 3-4.5) across

CLL/SLL, Waldenström macroglobulinemia (WM), follicular lymphoma (FL), and marginal zone
lymphoma (MZL), including many who had progressed on prior covalent BTK inhibitors (cBTKis) [1].

Efficacy Endpoints: Primary assessment was Overall Response Rate (ORR), defined as the
proportion of patients achieving a partial response (PR) or better according to disease-specific

international response criteria (e.g., iwCLL for CLL) [1].
Safety Endpoints: Evaluation involved monitoring the incidence and severity of Treatment-
Emergent Adverse Events (TEAEs), graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events (NCI CTCAE) [1].

NX-2127 vs. NX-5948 Preclinical T-cell Modulation

Source: In-vitro experiments using peripheral blood mononuclear cells (PBMCs) and purified T-cells

from CLL patients [3].
Key Comparisons:

BTK Degradation: Confirmed in primary CLL cells via flow cytometry or immunoblotting [3].
Immunomodulatory (IMiD) Activity: Assessed by measuring degradation of Ikaros (IKZF1)

and Aiolos (IKZF3) in CLL and T cells [3].
T-cell Phenotype & Function:

Polarization: Naïve T-cells were cultured under T-helper 1 (Th1), Th2, and regulatory T-
cell (Treg) polarizing conditions. Cytokine production (IFN-γ, IL-2, IL-4) and transcription

factors (GATA3) were measured [3].
Immunological Synapse: T-cells and CLL cells were co-cultured, and synapse formation

was visualized using confocal microscopy [3].
Cytotoxicity: T cell-mediated killing of target lymphoma cells (OCI-LY19) was measured

by flow cytometry (E:T ratio 1:10), and granzyme B secretion was assessed [3].

Key Comparative Insights for Professionals

A Paradigm Beyond Inhibition: BTK degraders represent a novel therapeutic class that moves
beyond enzymatic inhibition. By eliminating the BTK protein itself, they potentially overcome

resistance mediated by the common C481S mutation and also disrupt the non-catalytic "scaffolding"
functions of BTK, which are important for B-cell survival and microenvironmental interactions [1].

Differentiation Among Degraders: The primary distinction lies in additional immunomodulatory
effects. NX-2127, which degrades Ikaros and Aiolos, demonstrates enhanced T-cell functionality in
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preclinical models—a feature not shared by NX-5948 or BGB-16673. This suggests NX-2127 may be

particularly advantageous in reversing the immunosuppressive tumor microenvironment of CLL [3].
Emerging Clinical Profile: BGB-16673 demonstrates promising high response rates in heavily pre-

treated patients, including those who failed prior cBTKi therapy. Its early safety profile shows a
different pattern from ibrutinib, with fewer cases of atrial fibrillation but a noted risk of neutropenia and

hemorrhage that requires monitoring [1].

Information Gaps and Future Directions

It is important to note that the data for BTK degraders is still early-stage. The comparison is based on initial

Phase 1/2 trials, and direct head-to-head comparisons between different degraders are not available.

Furthermore, the clinical efficacy of NX-2127 and NX-5948, beyond preclinical T-cell modulation, is still

being evaluated in ongoing trials [3].

Future research will focus on:

Determining the recommended Phase 2 doses.

Understanding long-term safety and managing toxicities like neutropenia.
Exploring combination therapies, as seen in the master protocol for BGB-16673 combining it with

agents like zanubrutinib and sonrotoclax [2].
Validating the potential immunological benefits of IMiD-containing degraders like NX-2127 in the

clinical setting.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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